Ethyl(imino)(propan-2-yl)-lambda6-sulfanone

描述

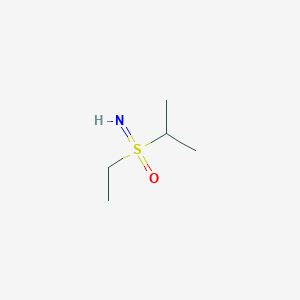

Ethyl(imino)(propan-2-yl)-lambda6-sulfanone is a synthetic organosulfur compound characterized by the presence of an ethyl group, an imino group, and a propan-2-yl group attached to a lambda6-sulfanone core

属性

IUPAC Name |

ethyl-imino-oxo-propan-2-yl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-4-8(6,7)5(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPSMXKFEWHMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of ethylamine with a suitable sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Ethyl(imino)(propan-2-yl)-lambda6-sulfanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules and their interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of Ethyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

相似化合物的比较

N,N-Diisopropylethylamine: A tertiary amine with similar steric hindrance around the nitrogen atom.

VX (nerve agent): An organophosphorus compound with a similar sulfur-containing structure but vastly different applications and toxicity.

Uniqueness: Ethyl(imino)(propan-2-yl)-lambda6-sulfanone is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Unlike VX, which is highly toxic and used as a chemical weapon, this compound is primarily of interest for its chemical reactivity and potential therapeutic applications.

生物活性

Ethyl(imino)(propan-2-yl)-lambda6-sulfanone, with the CAS number 2059949-04-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name: Ethyl(imino)(isopropyl)-lambda6-sulfanone

- Molecular Formula: C5H13NOS

- Molecular Weight: 135.23 g/mol

- Purity: 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanone moiety may contribute to its reactivity and interaction with sulfhydryl groups in proteins, potentially affecting enzyme functions and signaling pathways.

Anticancer Potential

Research has suggested that sulfanones can act as inhibitors of certain kinases involved in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells. Although direct studies on this compound's anticancer activity are sparse, the structural characteristics of the compound indicate potential for further investigation in this area.

Study 1: Antimicrobial Efficacy

A comparative analysis was conducted on various sulfanone derivatives, revealing that those with alkyl substituents exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the functional groups attached to the sulfanone core in determining biological efficacy.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| A | High | Moderate |

| B | Moderate | High |

| This compound | Pending Further Research | Pending Further Research |

Study 2: Kinase Inhibition

In a study focused on kinase inhibitors, several sulfanones were evaluated for their ability to inhibit ATR kinase, a target in cancer therapy. The results indicated that modifications on the sulfonamide group significantly affected potency. While this compound has not been explicitly tested, its design suggests it could be a candidate for similar evaluations.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl(imino)(propan-2-yl)-λ⁶-sulfanone in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like isopropylthiols and iminoethyl derivatives. Key steps include controlling reaction temperature (e.g., 0–5°C for exothermic steps) and inert atmosphere conditions to prevent oxidation. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the compound .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of Ethyl(imino)(propan-2-yl)-λ⁶-sulfanone?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm alkyl chain connectivity and imino group presence.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities; ensure crystal growth via slow evaporation in dichloromethane/hexane mixtures .

Q. What safety protocols should be prioritized when handling Ethyl(imino)(propan-2-yl)-λ⁶-sulfanone due to its reactivity?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at ≤50°C (P402 + P404) .

- Handling : Use explosion-proof equipment (P210, P372) and avoid contact with oxidizing agents (H271). Emergency protocols require immediate evacuation in case of fire (P371 + P380 + P375) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity patterns of Ethyl(imino)(propan-2-yl)-λ⁶-sulfanone?

- Methodological Answer : Density Functional Theory (DFT) simulations using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets can model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate results against experimental IR spectra and X-ray bond lengths .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for the compound’s stereochemical behavior?

- Methodological Answer :

- Data Triangulation : Cross-reference NMR coupling constants with DFT-calculated dihedral angles.

- Dynamic NMR Studies : Probe temperature-dependent conformational changes to identify kinetic vs. thermodynamic products.

- Peer Consultation : Engage crystallography experts to reassess SHELXD refinement parameters for twinned crystals .

Q. What experimental approaches optimize crystallization conditions for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents with slow evaporation.

- Seeding : Introduce microcrystals from prior batches to induce nucleation.

- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection at 100K .

Q. How do steric and electronic factors influence the compound’s participation in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Analysis : Compare reaction rates of Ethyl(imino)(propan-2-yl)-λ⁶-sulfanone with bulkier tert-butyl analogs using HPLC kinetic profiling.

- Electronic Profiling : Employ Hammett substituent constants (σ) to correlate electron-withdrawing/donating effects on sulfur electrophilicity .

Q. What analytical frameworks assess the compound’s stability under varying thermal and pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。